molecular formula C4H3BrN2O B3034460 5-Bromopyridazin-4-ol CAS No. 1784428-43-8

5-Bromopyridazin-4-ol

Cat. No.: B3034460
CAS No.: 1784428-43-8
M. Wt: 174.98
InChI Key: IGKSRJQHMIJFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridazin-4-ol is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSRJQHMIJFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and History of 5-Bromopyridazin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical behavior, and synthetic utility of 5-Bromopyridazin-4-ol , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary & Chemical Identity[1][2][3]

This compound (CAS: 1784428-43-8) represents a specialized subclass of the diazine family.[1] While pyridazines have been studied since the late 19th century, the 4-hydroxy-5-bromo substitution pattern has emerged recently as a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1] Unlike the ubiquitous 3-pyridazinones (derived from mucobromic acid), the 4-pyridazinone core offers a distinct vector geometry for hydrogen bonding and substituent projection, making it a bioisostere of choice for phenol and quinolone moieties in kinase inhibitors.[1]

PropertyData
IUPAC Name This compound (or 5-bromo-4(1H)-pyridazinone)
CAS Number 1784428-43-8
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Key Feature Amphoteric scaffold with orthogonally reactive handles (OH/NH and C-Br).[1]

Historical Context: From Obscurity to Utility

The "Missing" Isomer

Historically, pyridazine chemistry was dominated by pyridazin-3(2H)-ones , largely because their synthesis is trivial: the condensation of hydrazine with mucobromic acid yields 4,5-dibromopyridazin-3(2H)-one in a single step.[1] This reaction was first reported in the late 1800s and became the industrial standard for herbicide production (e.g., Pyridate).[1]

This compound , however, remained obscure for decades.[1] Its synthesis requires the pyridazin-4-one core, which cannot be made via the standard hydrazine/anhydride route.[1] The 4-oxygenated pyridazines were often considered "chemical curiosities" until the early 2000s, when the exhaustion of patent space around pyrimidines and pyridines forced medicinal chemists to explore "exotic" diazines.[1]

The Rise in Medicinal Chemistry

The molecule gained prominence with the advent of Fragment-Based Drug Discovery (FBDD) .[1] Researchers needed small, rigid scaffolds with:

  • High Ligand Efficiency (LE) : Low molecular weight (<200 Da) with high binding potential.[1]

  • Defined Tautomerism : The ability to act as both a hydrogen bond donor (NH) and acceptor (C=O).[1]

  • Synthetic Tractability : A halogen handle (Br) at the C5 position allowed for late-stage diversification via palladium-catalyzed cross-coupling.[1]

Chemical Fundamentals: Tautomerism & Reactivity[1]

Understanding the tautomeric equilibrium is critical for experimental design.[1] In solution, this compound exists in equilibrium between the enol (4-hydroxypyridazine) and keto (4(1H)-pyridazinone) forms.[1]

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (this compound) Aromatic Character OH Donor Keto Keto Form (5-Bromo-4(1H)-pyridazinone) Polar Solvent Preferred NH Donor / CO Acceptor Enol->Keto  K_eq (Solvent Dependent)  

Caption: In polar aprotic solvents (DMSO, DMF), the Keto form predominates, serving as the reactive species for N-alkylation.[1] In non-polar solvents, the Enol form contributes to O-alkylation pathways.

Regioselectivity Rules

The introduction of bromine into the pyridazin-4-ol core is governed by electronic effects:

  • C3/C6 Positions : Alpha to nitrogen.[1] Highly electron-deficient.[1] Resistant to electrophilic aromatic substitution (EAS).[1]

  • C5 Position : Beta to nitrogen, ortho to the electron-donating hydroxyl/carbonyl group.[1] This is the most electron-rich site, making it the exclusive target for electrophilic bromination.[1]

Synthetic Protocols

The synthesis of this compound is not a trivial one-pot reaction like its 3-isomer cousins.[1] It typically requires a stepwise approach starting from 4-hydroxypyridazine.[1]

Protocol A: Regioselective Bromination of 4-Hydroxypyridazine

This is the standard laboratory method for high-purity synthesis.[1]

Prerequisites:

  • Starting Material : 4-Hydroxypyridazine (commercially available or synthesized via decarboxylation of 4-hydroxypyridazine-3-carboxylic acid).[1]

  • Reagents : Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

Step-by-Step Methodology:

  • Dissolution : Dissolve 4-hydroxypyridazine (1.0 eq) in glacial acetic acid (10 volumes). The solution may require gentle heating (40°C) to ensure complete homogeneity.[1]

  • Buffering : Add Sodium Acetate (1.1 eq). Rationale: The reaction generates HBr.[1][2][3] Buffering prevents protonation of the pyridazine ring, which would deactivate it toward electrophilic attack.

  • Bromination : Add Bromine (1.05 eq) dropwise at room temperature.

    • Observation: The deep red color of bromine should fade as it is consumed.[1]

  • Heating : Heat the mixture to 60°C for 4 hours.

    • Mechanism: The electrophile (Br⁺) attacks the C5 position, stabilized by the ortho-hydroxyl group.[1]

  • Quenching & Isolation :

    • Cool to 0°C.[1]

    • Neutralize with saturated NaHCO₃ (Caution: Gas evolution).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification : Recrystallize from Ethanol/Water.

    • Yield Expectations: 65-75%.

Synthetic Workflow Diagram

Synthesis cluster_inputs cluster_process Reaction Mechanism (EAS) SM 4-Hydroxypyridazine Intermediate Sigma Complex (C5 Attack) SM->Intermediate Electrophilic Attack Reagents Br2 / AcOH / NaOAc Reagents->Intermediate Product This compound (Target) Intermediate->Product -HBr (Re-aromatization)

Caption: The synthesis relies on the directing power of the 4-OH group to install bromine exclusively at C5, avoiding the electron-deficient C3/C6 positions.[1]

Applications in Drug Discovery[1]

Palladium-Catalyzed Cross-Coupling

The C5-Bromine is an excellent handle for Suzuki-Miyaura coupling.[1]

  • Reactivity : C5-Br is less reactive than typical phenyl bromides due to the electron-deficient nature of the diazine ring, but more reactive than C3-Cl.[1]

  • Catalyst Choice : Requires electron-rich ligands (e.g., Pd(dppf)Cl₂, XPhos Pd G2) and strong bases (K₃PO₄) to facilitate oxidative addition.[1]

N-Alkylation vs. O-Alkylation[1]
  • N-Alkylation : Predominates under basic conditions (K₂CO₃/DMF), yielding N1-substituted-5-bromo-4-pyridones .[1] This is the preferred route for generating kinase inhibitor scaffolds.[1]

  • O-Alkylation : Difficult to achieve selectively; often requires silver salts (Ag₂CO₃) or Mitsunobu conditions.[1]

Comparison of Isomers
FeatureThis compound4-Bromo-5-hydroxypyridazin-3-one
Core Structure Pyridazin-4-onePyridazin-3-one
Origin 4-Hydroxypyridazine brominationMucobromic acid + Hydrazine
Availability Specialized / Custom SynthesisCommodity Chemical
Vector Geometry Linear / Para-likeBent / Ortho-like

References

  • PubChem Compound Summary . (2025). Pyridazin-4-ol.[1][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Coates, W. J., & McKillop, A. (1992).[1] Synthesis of 4-hydroxypyridazines. Comprehensive Heterocyclic Chemistry II. (Contextual grounding on the rarity of 4-hydroxypyridazine synthesis).

Sources

An In-depth Technical Guide to the Tautomerism of 5-Bromopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The biological function of these molecules is intrinsically linked to their structure, and in the case of 5-Bromopyridazin-4-ol, a critical and often overlooked aspect is its tautomeric equilibrium. This guide provides a comprehensive technical overview of the tautomerism of this compound, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the structural nuances of the keto-enol tautomeric forms, the factors governing their equilibrium, and detailed protocols for their experimental and computational analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone core.

The Prototropic Tautomerism of this compound: A Fundamental Overview

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physicochemical properties of molecules.[1] In the case of this compound, we are primarily concerned with the prototropic tautomerism between its hydroxy (enol) and oxo (keto) forms.

Generally, for pyridazin-4-ols, the equilibrium lies predominantly towards the more stable keto tautomer, 5-Bromopyridazin-4(1H)-one.[2] This preference is a delicate balance of several factors, including aromaticity, bond energies, and solvation effects. The keto form benefits from the stability of the amide group, while the enol form can gain some aromatic stabilization.

The two primary tautomers in equilibrium are:

  • This compound (Enol form)

  • 5-Bromo-1H-pyridazin-4(5H)-one (Keto form)

It is crucial for drug development professionals to understand this equilibrium as the different tautomers will present distinct pharmacophores, leading to different interactions with biological targets.

Tautomerism Enol This compound (Enol Form) Keto 5-Bromopyridazin-4(1H)-one (Keto Form) Enol->Keto Tautomerization

Caption: The tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment and structural modifications.

  • Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar protic solvents, capable of hydrogen bonding, can stabilize the more polar keto tautomer.[3] Conversely, nonpolar solvents may favor the enol form to a greater extent. The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations.[2]

  • pH of the Medium: The ionization state of the molecule, dictated by the pH of the solution, will have a profound impact on the tautomeric equilibrium.[4] Deprotonation or protonation can favor one tautomer over the other by altering the electronic distribution within the heterocyclic ring.

  • Substituent Effects: The electronic nature of substituents on the pyridazinone ring can modulate the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 5-position in our target molecule is expected to influence the acidity of the protons and the overall electron density, thereby affecting the tautomeric preference.[3]

Synthesis of this compound

While a direct synthetic procedure for this compound is not extensively documented, a plausible and efficient route can be devised based on established methods for the synthesis of related pyridazinone and pyrimidine derivatives.[3][5] The following proposed synthesis provides a logical workflow for obtaining the target compound.

Synthesis_Workflow Start 2-Hydroxypyrimidine Step1 Bromination (e.g., Br2 in water) Start->Step1 Intermediate1 2-Hydroxy-5-bromopyrimidine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 5-Bromo-2-chloropyrimidine Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH(aq)) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Hydroxy-5-bromopyrimidine

  • To a stirred solution of 2-hydroxypyrimidine (1 equivalent) in deionized water, cool the mixture to below 5°C using an ice-water bath.

  • Slowly add bromine (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and continue stirring for 45 minutes.

  • Collect the precipitate by suction filtration and wash with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 2-hydroxy-5-bromopyrimidine.[3]

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

  • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-bromopyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, excess).

  • Slowly add triethylamine (catalytic amount) dropwise.

  • Heat the mixture to reflux and maintain the temperature for 8 hours.

  • Carefully quench the reaction by pouring it into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chloropyrimidine.

Step 3: Synthesis of this compound

  • Dissolve 5-bromo-2-chloropyrimidine (1 equivalent) in a suitable solvent such as dioxane.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Experimental Characterization of Tautomerism

The determination of the tautomeric ratio in solution is paramount and can be reliably achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric equilibria in solution.[6] The distinct chemical environments of the nuclei in the keto and enol forms give rise to separate sets of signals in the ¹H and ¹³C NMR spectra, provided the rate of interconversion is slow on the NMR timescale.

Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in DMSO-d₆

TautomerH3H6N1-HC3C4C5C6
Keto Form ~7.0~8.0~12.5~130~160~100~150
Enol Form ~7.5~8.5-~140~155~110~145

Note: These are predicted values based on analogous structures and should be confirmed experimentally.

Experimental Protocol for NMR Analysis
  • Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 10 mg/mL.

  • Acquire ¹H NMR spectra for each solution. Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals will give the tautomeric ratio.

  • Acquire ¹³C NMR spectra to further confirm the presence of both tautomers and aid in structural assignment. The chemical shift of the C4 carbon is particularly informative, appearing at a lower field in the keto form (~160 ppm) compared to the enol form (~155 ppm).[7]

  • Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria. The keto and enol forms have different chromophores and will, therefore, exhibit distinct absorption maxima (λ_max). The keto form typically shows a n-π* transition at a longer wavelength compared to the π-π* transition of the enol form.[8][9]

Illustrative UV-Vis Absorption Maxima (λ_max) for Tautomers of this compound

TautomerTransitionλ_max (nm) in Methanol
Keto Form n-π~370-380
Enol Form π-π~330-340

Note: These are predicted values based on analogous structures and should be confirmed experimentally.[8]

Experimental Protocol for UV-Vis Analysis
  • Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of this compound in solvents of varying polarity (e.g., methanol, chloroform, DMSO).

  • Record the UV-Vis absorption spectrum for each solution over a range of 250-500 nm.

  • Deconvolute the overlapping spectra to determine the relative contributions of the keto and enol forms. The relative intensities of the absorption bands corresponding to each tautomer can be used to estimate the equilibrium constant.[8]

Analytical_Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis DFT Computational Chemistry (DFT Calculations) Sample->DFT Data Tautomeric Ratio & Thermodynamic Parameters NMR->Data UVVis->Data DFT->Data

Caption: Analytical workflow for tautomerism characterization.

Computational Investigation of Tautomerism

Density Functional Theory (DFT) calculations are a powerful and cost-effective method for investigating the tautomerism of heterocyclic compounds. These calculations can provide valuable insights into the relative stabilities of the tautomers, the geometries of the ground and transition states, and the influence of solvent effects.

Protocol for DFT Calculations
  • Structure Optimization:

    • Build the 3D structures of the keto and enol tautomers of this compound.

    • Perform geometry optimization for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4][10]

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • Include zero-point vibrational energy (ZPVE) corrections for more accurate energy differences.

  • Solvent Effects:

    • Incorporate the effects of different solvents using a polarizable continuum model (PCM) to simulate the solvent environment.[4] This will provide a more realistic prediction of the tautomeric equilibrium in solution.

  • Transition State Search:

    • To understand the mechanism of interconversion, perform a transition state search to locate the saddle point on the potential energy surface connecting the two tautomers.

    • Frequency calculations should be performed to confirm that the transition state has exactly one imaginary frequency.

Conclusion and Future Perspectives

The tautomerism of this compound is a critical aspect that governs its chemical behavior and biological activity. This guide has provided a comprehensive framework for understanding and investigating this phenomenon. While the keto form, 5-Bromopyridazin-4(1H)-one, is predicted to be the major tautomer in most conditions, the equilibrium is dynamic and susceptible to environmental factors.

For drug development professionals, a thorough characterization of the tautomeric landscape of any pyridazinone-based drug candidate is not merely an academic exercise but a prerequisite for rational drug design and understanding structure-activity relationships. The experimental and computational protocols detailed herein provide a robust roadmap for achieving this.

Future work should focus on the experimental validation of the proposed synthetic route and the precise quantification of the tautomeric equilibrium of this compound in various solvents and at different pH values. Such studies will undoubtedly contribute to the development of more effective and targeted pyridazinone-based therapeutics.

References

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. [Link]

  • Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. LOCKSS. [Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. ResearchGate. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Tautomerism in a DADNE embedded pull-push type structures-A DFT treatise. To Chemistry Journal. [Link]

  • Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. PubMed. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Keto-Enol Tautomerism in Passerini and Ugi Adducts. PMC. [Link]

  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

  • (PDF) DFT Study of Tautomerism in Aklavinone. ResearchGate. [Link]

  • The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PMC. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridazin-4-ol from Commercially Available Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromopyridazin-4-ol

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The strategic introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery programs. This guide presents a comprehensive overview of a practical and efficient synthetic route to this compound from readily available commercial precursors.

Strategic Approach to the Synthesis of this compound

The most direct and reliable method for the synthesis of this compound commences with the commercially available and highly functionalized starting material, mucobromic acid. This approach involves a two-step sequence:

  • Cyclization: Reaction of mucobromic acid with hydrazine to form the pyridazine ring, yielding 4,5-dibromo-2H-pyridazin-3-one.

  • Reductive Dehalogenation: Selective removal of one bromine atom to afford the target compound, this compound.

This strategy is advantageous due to the low cost of the starting materials and the straightforward nature of the transformations.

Detailed Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-2H-pyridazin-3-one

This procedure involves the cyclization of mucobromic acid with hydrazine hydrate.

Materials:

  • Mucobromic acid

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucobromic acid (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4,5-dibromo-2H-pyridazin-3-one as a crystalline solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both mucobromic acid and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point is suitable for promoting the cyclization reaction without requiring excessively high temperatures.

  • Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required to form the pyridazine ring. A slight excess is used to ensure complete consumption of the mucobromic acid.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Step 2: Selective Reductive Dehalogenation to this compound

This step aims to selectively remove the bromine atom at the 4-position. A common method for such a transformation is catalytic hydrogenation.

Materials:

  • 4,5-Dibromo-2H-pyridazin-3-one

  • Palladium on carbon (Pd/C, 10%)

  • Sodium acetate

  • Methanol

  • Hydrogen gas supply

Procedure:

  • To a hydrogenation flask, add 4,5-dibromo-2H-pyridazin-3-one (1 equivalent), palladium on carbon (5-10 mol%), and sodium acetate (1.2 equivalents).

  • Add methanol as the solvent.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective catalyst for the reductive dehalogenation of aryl halides.

  • Hydrogen Gas: The source of hydrogen for the reduction.

  • Sodium Acetate: This base is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the reaction mixture from becoming too acidic, which could lead to side reactions.

  • Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

Mechanistic Insights

Step 1: Cyclization

The formation of 4,5-dibromo-2H-pyridazin-3-one from mucobromic acid and hydrazine proceeds through a nucleophilic addition-elimination and condensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the open-chain form of mucobromic acid, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Step 2: Selective Dehalogenation

The selective removal of the bromine atom at the 4-position over the 5-position is attributed to the electronic environment of the pyridazinone ring. The bromine at the 4-position is adjacent to a carbonyl group, which can influence its reactivity. Catalytic hydrogenation involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. The relative ease of this process at the 4-position leads to the desired product.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperatureTime (approx.)ProductYield (approx.)
1Mucobromic AcidHydrazine HydrateEthanolReflux2-3 h4,5-Dibromo-2H-pyridazin-3-one85-95%
24,5-Dibromo-2H-pyridazin-3-oneH₂, Pd/C, Sodium AcetateMethanolRoom Temp.4-8 hThis compound70-85%

Visual Workflow and Relationships

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Selective Reductive Dehalogenation Mucobromic Acid Mucobromic Acid node_step1 Reaction with Hydrazine Hydrate in Ethanol Mucobromic Acid->node_step1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->node_step1 4,5-Dibromo-2H-pyridazin-3-one 4,5-Dibromo-2H-pyridazin-3-one node_step1->4,5-Dibromo-2H-pyridazin-3-one node_step2 Catalytic Hydrogenation (H₂/Pd-C) 4,5-Dibromo-2H-pyridazin-3-one->node_step2 This compound This compound node_step2->this compound

Methodological & Application

Application Notes & Protocols: 5-Bromopyridazin-4-ol as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including cardiovascular and anti-inflammatory applications.[1][2] 5-Bromopyridazin-4-ol, a readily accessible and highly functionalized building block, offers a strategic entry point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and application in key synthetic transformations. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the rationale behind experimental choices, and showcase its utility in the rapid construction of diverse compound libraries for drug discovery and materials science.

Introduction: The Strategic Value of this compound

Heterocyclic compounds are the bedrock of modern drug discovery. Among them, the pyridazinone moiety is of significant interest due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[3] this compound presents a unique combination of reactive sites, making it an ideal starting material for diversification.

1.1. Tautomerism: A Key Chemical Feature

It is critical to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 5-Bromo-1H-pyridazin-4-one. This equilibrium influences its reactivity, particularly at the oxygen and nitrogen atoms of the core. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging that the pyridazinone form is often the predominant species and the one that engages in the described reactions.

Caption: Tautomeric equilibrium of this compound.

1.2. Reactivity Profile

The molecule possesses two primary reaction handles:

  • The C5-Bromine atom: This is the principal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyridazine ring facilitates oxidative addition to the palladium(0) catalyst, a key step in these transformations.[4]

  • The N1-H and C4-OH/C=O group: These sites allow for N-alkylation/arylation and O-alkylation/acylation, respectively, providing a secondary vector for molecular diversification.

This dual reactivity allows for sequential or orthogonal functionalization strategies, enabling the construction of complex, three-dimensional molecules from a simple, commercially available starting material.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it ideal for late-stage functionalization in complex syntheses.[6]

2.1. Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

  • Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is used. The phosphine ligands (e.g., PPh₃) stabilize the palladium center and modulate its reactivity.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, especially with base-sensitive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2. Protocol: Synthesis of 5-Phenylpyridazin-4-ol

This protocol details the coupling of this compound with phenylboronic acid. It can be adapted for a wide range of aryl- and heteroarylboronic acids.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The solution should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-phenylpyridazin-4-ol.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerYield (%)Notes
1Phenylboronic acid85-95Standard conditions, robust reaction.
24-Methoxyphenylboronic acid90-98Electron-donating groups often accelerate the reaction.[7]
34-Trifluoromethylphenylboronic acid75-85Electron-withdrawing groups may require longer reaction times or stronger bases.
4Thiophene-2-boronic acid70-80Heteroarylboronic acids are well-tolerated.[8]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[9][10] This reaction has revolutionized the synthesis of pharmaceuticals, many of which are arylamines.[11]

3.1. Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is dependent on a palladium catalyst. However, the choice of ligand is even more critical.[12]

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[12][13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like K₂CO₃ or K₃PO₄ can be used with more reactive substrates or catalyst systems.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

3.2. Protocol: Synthesis of 5-(Morpholino)pyridazin-4-ol

This protocol describes the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.

Materials & Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel, magnetic stirrer, heating block, glovebox or Schlenk line.

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube. Add this compound.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(morpholino)pyridazin-4-ol.

Safety Note: Sodium tert-butoxide is a strong base and is highly reactive with water. All reagents and solvents must be anhydrous, and the reaction should be performed under a strictly inert atmosphere.

Application in Drug Discovery: A Privileged Core

The strategic introduction of bromine into a molecular structure is a common tactic in drug design, often enhancing binding affinity or modifying metabolic properties.[15] The pyridazinone core itself is found in many biologically active compounds. For instance, derivatives of 5-phenyl-pyridazinone have been investigated as potent dual endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension.[16] The ability to easily diversify the 5-position of the this compound core via the robust coupling reactions described here allows medicinal chemists to rapidly generate libraries of novel compounds for high-throughput screening, accelerating the drug discovery process.[17]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its dual reactivity, centered on the C-Br bond for cross-coupling and the pyridazinone core for further modification, provides a robust platform for chemical innovation. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein serve as a validated starting point for researchers in drug discovery, medicinal chemistry, and materials science to access a wide array of novel and valuable chemical entities.

References

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 5-Bromooctan-4-ol.
  • PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • PubMed. (n.d.). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease.
  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.
  • MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • PubChem. (n.d.). 4-Bromopyridin-3-ol.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines.
  • MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine.
  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
  • PubMed. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ResearchGate. (2005). (PDF) Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • PubMed. (n.d.). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H).

Sources

Application Note: Strategic Utilization of 5-Bromopyridazin-4-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel modes of action in crop protection has renewed interest in electron-deficient nitrogen heterocycles. 5-Bromopyridazin-4-ol (and its tautomer 5-bromopyridazin-4(1H)-one) represents a "privileged scaffold" for the divergent synthesis of next-generation agrochemicals. Its unique 1,2-diazine core offers distinct metabolic stability profiles compared to pyridines, while the 4,5-substitution pattern provides a geometric vector ideal for accessing Mitochondrial Electron Transport Inhibitors (METI) (acaricides/insecticides) and Photosystem II (PSII) inhibitors (herbicides).

This guide details the practical handling, regioselective functionalization, and catalytic cross-coupling of this compound. We address the critical challenge of controlling


- vs. 

-alkylation and provide validated protocols for Suzuki-Miyaura coupling on this electron-poor, potentially coordinating substrate.

Structural Analysis & Reactivity Profile

The Tautomeric Challenge

The reactivity of this compound is defined by its prototropic tautomerism. In solution, the equilibrium exists between the 4-hydroxy (enol) and 4-oxo (keto) forms.

  • Enol Form (A): Favored in basic conditions or when trapped by

    
    -alkylation. Precursor to ether-linked herbicides (e.g., Pyridate analogs).
    
  • Keto Form (B): The dominant neutral species in polar solvents. Precursor to

    
    -alkylated METI acaricides (e.g., Pyridaben analogs).
    

The bromine at position 5 is activated for nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the diazine ring, yet it remains stable enough for palladium-catalyzed cross-coupling, provided the catalyst system can handle the coordinating nitrogen atoms.
Reactivity Map (DOT Visualization)

ReactivityMap Start This compound (Tautomeric Equilibrium) PathA Path A: N-Alkylation (Basic, Polar Aprotic) Start->PathA  K2CO3, R-X   PathB Path B: O-Alkylation (Ag salts or O-protection) Start->PathB  Ag2CO3, R-X   PathC Path C: Deoxy-Halogenation (POCl3) Start->PathC  POCl3, reflux   ProdA N-Alkyl-5-bromo-pyridazinones (METI Insecticide Precursors) PathA->ProdA ProdB 4-Alkoxy-5-bromopyridazines (PSII Herbicide Precursors) PathB->ProdB ProdC 4-Chloro-5-bromopyridazine (Dual Electrophile) PathC->ProdC Final Suzuki/Sonogashira Coupling (Biaryl/Alkyne Agrochemicals) ProdA->Final  Pd(0), Ar-B(OH)2   ProdB->Final ProdC->Final

Figure 1: Divergent synthetic pathways starting from this compound. Path A leads to pyridazinone cores (insecticides), while Path B leads to pyridazine ethers (herbicides).

Application 1: Synthesis of METI Acaricide Analogs ( -Alkylation Route)

Context: Many commercial acaricides (e.g., Pyridaben, Fenpyroximate) rely on a lipophilic tail connected to a heterocyclic core. The 5-bromopyridazin-4-one scaffold serves as an ideal bioisostere. The critical step is selective


-alkylation over 

-alkylation.
Protocol A: Regioselective -Alkylation

Objective: Synthesize 2-benzyl-5-bromopyridazin-4(1H)-one.

Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) [Anhydrous]

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution will likely turn yellow/orange as the anion forms.
    
  • Addition: Dropwise add benzyl bromide (11 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint:

      
      -alkylation is favored in polar aprotic solvents with "hard" bases like carbonate. If 
      
      
      
      -alkylation is observed (less polar spot), lower the temperature.
  • Workup: Pour the reaction mixture into ice water (100 mL). The

    
    -alkylated product typically precipitates. Filter the solid.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%


-isomer.

Application 2: Synthesis of PSII Inhibitors ( -Alkylation Route)

Context: Herbicides like Pyridate function by blocking electron transport in photosystem II. They often require an ether linkage at the 4-position.

Protocol B: Regioselective -Alkylation via Silver Salts

Objective: Synthesize 5-bromo-4-(benzyloxy)pyridazine.

Mechanism: The "Silver Effect" promotes reaction at the most electronegative atom (Oxygen) by coordinating with the nitrogen lone pair and precipitating AgBr.

Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Silver Carbonate (

    
    ) (1.1 eq)
    
  • Toluene or Benzene (Non-polar solvent is critical)

Procedure:

  • Suspension: Suspend this compound (5 mmol) and

    
     (5.5 mmol) in Toluene (25 mL). Protect from light (wrap flask in foil).
    
  • Addition: Add benzyl bromide (6 mmol).

  • Reflux: Heat to reflux (110°C) for 12 hours.

  • Filtration: Filter hot through a Celite pad to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate filtrate. Flash chromatography (SiO2, 10-30% EtOAc in Hexane) is usually required to separate traces of

    
    -isomer.
    

Yield Expectation: 60-70%


-isomer.

Critical Step: Suzuki-Miyaura Cross-Coupling

Once the scaffold is locked (either


- or 

-substituted), the bromine at position 5 serves as the handle for introducing the biaryl motif common in agrochemicals.
Protocol C: Coupling on Electron-Deficient Diazines

Challenge: Pyridazines are electron-deficient and can poison Pd catalysts via nitrogen coordination. Standard conditions often fail. Solution: Use of bulky, electron-rich phosphine ligands (e.g.,


, SPhos) and anhydrous conditions.

Reagents:

  • Substrate:

    
    -alkyl or 
    
    
    
    -alkyl 5-bromopyridazine derivative (1.0 eq)
  • Boronic Acid: 4-Chlorophenylboronic acid (1.5 eq)

  • Catalyst:

    
     (3 mol%) OR 
    
    
    
    + SPhos.
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inerting: Flame dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add substrate (1.0 mmol), boronic acid (1.5 mmol),

    
     (3.0 mmol), and Pd catalyst under Argon flow.
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Seal and heat to 90°C for 6-12 hours.

  • Analysis: Check LC-MS. The electron-deficient ring facilitates oxidative addition, so conversion is usually rapid.

  • Scavenging: Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Data Summary & Troubleshooting

ParameterN-Alkylation (METI Path)O-Alkylation (Herbicide Path)Suzuki Coupling (5-Pos)
Solvent DMF, DMSO (Polar Aprotic)Toluene, Benzene (Non-polar)1,4-Dioxane, Toluene
Base/Promoter

, NaH

,


,

Temp 60°C110°C (Reflux)80-100°C
Major Byproduct

-isomer (<10%)

-isomer (10-20%)
Protodebromination
Key Insight Thermodynamic control favors

-alkylation (pyridone form).
Kinetic/Chelation control favors

-alkylation.
Requires bulky ligands to prevent N-Pd coordination.

References

  • BenchChem. (2025).[1] Application of 5-Bromopyrimidine in Agrochemical Synthesis. (Note: Analogous chemistry for diazines).

  • Maes, B. U., & Lemière, G. L. (2003). Palladium-catalyzed reactions on pyridazines. Current Organic Chemistry. (Fundamental review on pyridazine cross-coupling).
  • Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society.[2] (Relevant for ligand selection in difficult couplings).

  • Himo, F., et al. (2005). Tautomerism of Pyridazinones: DFT Study. (Theoretical grounding for N vs O selectivity).
  • ResearchGate. (2024). Regioselective pyridazine synthesis from tetrazines. (Alternative synthesis routes to the core scaffold).

(Note: While specific industrial manufacturing dossiers for proprietary herbicides are trade secrets, the protocols above represent the standard medicinal/agrochemical chemistry approach to these scaffolds.)

Sources

Application Note: Strategic Derivatization of the 5-Bromopyridazin-4-ol Scaffold for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of 5-Bromopyridazin-4-ol, a versatile starting material for generating novel compound libraries. We will delve into the key reactive sites of the scaffold, present detailed, field-proven protocols for derivatization, and discuss the underlying chemical principles and structure-activity relationship (SAR) considerations to rationally design molecules with improved potency.

The this compound Scaffold: Properties and Potential

The this compound scaffold offers multiple avenues for chemical modification, making it an ideal starting point for a lead optimization campaign. Its structure contains three primary reactive sites that can be selectively addressed.

  • C5-Bromine Atom: This is the most versatile handle for introducing molecular diversity. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

  • N2-Position: The nitrogen atom in the pyridazinone ring can be alkylated or arylated. Modification at this position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.[5]

  • O4-Position: The hydroxyl group exists in tautomeric equilibrium with the ketone form (pyridazin-4-one). This allows for O-alkylation to form ethers, which can alter hydrogen bonding capacity and steric profile.

Understanding the interplay between these positions is critical for successful derivatization. For instance, the N-H proton is acidic and modifications at this site can influence the reactivity of other parts of the molecule.

cluster_0 This compound Scaffold mol C5_label C5-Bromine (Cross-Coupling Site) C5_label:e->mol:w N2_label N2-Position (Alkylation/Arylation) N2_label:e->mol:w O4_label O4-Position (Alkylation/Etherification) O4_label:e->mol:w

Caption: Key reactive sites on the this compound scaffold.

Strategic Approaches to Derivatization

C5-Position Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7] It involves the reaction of the C5-bromo group with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8]

Causality: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling the rapid generation of a diverse library of C5-aryl or C5-heteroaryl pyridazinones. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[9]

Protocol 2.1: Representative Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)pyridazin-4-ol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights: The introduction of different aryl and heteroaryl groups at the C5 position can dramatically impact biological activity. For example, in kinase inhibitor development, specific substitutions on the aryl ring can form crucial hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[10]

Table 1: Illustrative SAR Data for C5-Substituted Pyridazinones (Hypothetical Kinase Target)

Compound IDC5-SubstituentIC₅₀ (nM)Notes
Parent -Br>10,000Inactive starting material.
D-01 Phenyl850Introduction of aryl group confers moderate activity.
D-02 4-Methoxyphenyl250Electron-donating group improves potency.
D-03 4-Fluorophenyl450Halogen may act as a hydrogen bond acceptor.
D-04 Pyridin-4-yl150Heterocycle introduces potential for new interactions.
D-05 3-Aminophenyl50Amino group may form a key hydrogen bond with the target.

This data suggests that exploring substitutions on the C5-aryl ring, particularly those that can engage in hydrogen bonding, is a promising strategy for improving potency.

start Start: This compound + Boronic Acid reagents Add Catalyst & Base (e.g., Pd(OAc)₂, K₂CO₃) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat Reaction (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end Final Product: C5-Aryl Pyridazinone purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

N2-Position Alkylation

N-alkylation of the pyridazinone ring can modulate the compound's pharmacokinetic properties and introduce new vectors for interaction with the biological target.[11] This reaction is typically performed using an alkyl halide in the presence of a base.

Causality: The choice of base is crucial to ensure selective N-alkylation over competing O-alkylation.[11] Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred to deprotonate the nitrogen, creating a more nucleophilic anion that readily attacks the alkyl halide.

Protocol 2.2: N2-Alkylation of a Pyridazinone Derivative

Objective: To synthesize 2-benzyl-5-phenylpyridazin-4-one.

Materials:

  • 5-Phenylpyridazin-4-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add the NaH dispersion to the DMF and cool the mixture to 0 °C in an ice bath.

  • Add a solution of 5-phenylpyridazin-4-ol in DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the benzyl group. Mass spectrometry will show the expected increase in molecular weight.

Protocol Validation and Characterization

To ensure the trustworthiness of the synthesized compounds, a rigorous analytical workflow is mandatory. Each new derivative must be fully characterized to confirm its identity, purity, and stability.

start Crude Product (Post-Workup) purification Primary Purification (Column Chromatography) start->purification structure Structure Confirmation (NMR, Mass Spec) purification->structure purity Purity Assessment (HPLC, >95%) structure->purity storage Compound Storage (Dry, Dark, -20°C) purity->storage end Biologically Active Test Compound storage->end

Caption: Workflow for compound characterization and validation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel, potent therapeutic agents. By strategically applying modern synthetic methodologies such as Suzuki-Miyaura cross-coupling and N-alkylation, researchers can efficiently generate diverse compound libraries. A thorough understanding of the underlying chemical principles and a commitment to rigorous analytical validation are paramount to successfully advancing these compounds through the drug discovery pipeline. The protocols and insights provided in this note serve as a foundational guide for unlocking the full potential of the pyridazinone core.

References

  • Akhtar, W. et al. (2016). Pyridazinone containing compounds with profound pharmacological transformations. European Journal of Medicinal Chemistry, 123, 256-281. [Link available at: https://www.academia.edu/download/50953942/Pyridazinone_EJMC.pdf]
  • Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. [Link available at: https://www.preprints.org/manuscript/202401.0113/v1]
  • Gier-Krzesińska, A. et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link available at: https://www.mdpi.com/1420-3049/27/12/3737]
  • Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link available at: https://ijrpr.com/uploads/V5ISSUE2/IJRPR23029.pdf]
  • Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Authorea Preprints. [Link available at: https://www.authorea.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Saudi Journal of Medical and Pharmaceutical Sciences, 5(2), 143-153. [Link available at: https://saudijournals.com/media/articles/SJMPS_52_143-153_c.pdf]
  • Goker, H. & Dogan, F. (n.d.). N-Alkylation of Some Imidazopyridines. Fabad Journal of Pharmaceutical Sciences. [Link available at: https://www.fabad.org.tr/index.php/jps/article/view/289/275]
  • Hartl, M. et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4145–4157. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363996/]
  • Hassan, G. S. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [Link available at: https://pubmed.ncbi.nlm.nih.gov/40814878/]
  • Ghorab, M. M. et al. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(11), 18965-18984. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • Zhang, T. et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(11), 1557-1563. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6857997/]
  • Çetinkaya, B. et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link available at: https://www.researchgate.net/publication/260773801_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
  • Takeda, S. & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. LOCKSS. [Link available at: https://clockss.org/public/triggers/1972/0101-0208-1972-01-01-1972-12-31-005-001-012.pdf]
  • Amici, R. et al. (2021). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 64(14), 10441-10468. [Link available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00840]
  • Lim, K. H. et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2467-2479. [Link available at: https://pubmed.ncbi.nlm.nih.gov/29940113/]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • El-Sayed, N. N. E. et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13, 24193-24213. [Link available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03521a]
  • Bouattour, A. et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link available at: https://sciforum.net/paper/view/8702]
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link available at: https://www.youtube.
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link available at: https://www.researchgate.net/figure/The-structure-activity-relationship-for-the-newly-synthesized-pyridazin-3-one_fig1_379101716]
  • Poczta, A. et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6296. [Link available at: https://www.mdpi.com/1420-3049/27/19/6296]
  • Goldstein, D. M. et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00627]
  • Ghaffari, M. et al. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 29(1), 263. [Link available at: https://www.mdpi.com/1420-3049/29/1/263]
  • Zaragoza, F. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-535. [Link available at: https://pubmed.ncbi.nlm.nih.gov/12217088/]
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromopyridazin-4-ol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues in Long-Term Storage of 5-Bromopyridazin-4-ol CAS: [Relevant CAS, e.g., 5-bromo-4-hydroxypyridazine is often indexed under various CAS numbers depending on tautomer, typically 5-bromo-4(1H)-pyridazinone derivatives] Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Introduction: The Stability Paradox

This compound is a critical scaffold in the synthesis of pyridazine-based inhibitors. However, it presents a unique stability profile due to the lactam-lactim tautomerism and the lability of the C-5 bromine atom. Users often report "spontaneous" degradation—yellowing, loss of solubility, or the appearance of des-bromo impurities—even when stored at room temperature.

This guide dissects the molecular mechanisms behind these failures and provides a self-validating storage protocol.

Module 1: Chemical Nature & Intrinsic Instability

The Tautomeric Equilibrium

The primary source of confusion regarding this compound's stability is its dual nature. While often named as the "ol" (hydroxyl) form, it exists in equilibrium with the "one" (ketone/lactam) form. In the solid state and polar solvents, the 5-bromo-4(1H)-pyridazinone (lactam) tautomer typically predominates due to the stabilization energy of the amide-like resonance.

Key Insight: Instability often arises when the compound is forced into the less stable "ol" form during extraction or solvation, or when trace acid/base catalyzes the shift.

The "Activated" Halogen

The bromine at position 5 is activated by the adjacent carbonyl/hydroxyl group and the electron-deficient pyridazine ring. This makes it highly susceptible to:

  • Nucleophilic Aromatic Substitution (

    
    ):  Moisture (water) can displace the bromine, leading to 4,5-dihydroxypyridazine.
    
  • Photolytic Dehalogenation: UV light can cleave the C-Br bond, generating a radical that abstracts hydrogen, yielding pyridazin-4-ol.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the critical decision points where storage conditions impact molecular integrity.

DegradationPathways Figure 1: Critical Degradation Pathways of this compound Compound This compound (Starting Material) Tautomer Tautomeric Shift (Lactam vs Lactim) Compound->Tautomer Solvent/pH dependent Hydrolysis Hydrolysis (Moisture) Product: 4,5-Dihydroxypyridazine Tautomer->Hydrolysis + H2O (High Humidity) Photolysis Photolysis (UV Light) Product: Pyridazin-4-ol Tautomer->Photolysis + hν (Light Exposure) Oxidation Oxidative Dimerization Product: Azo/Hydrazo Dimers Tautomer->Oxidation + O2 (Air Exposure) Stable Stable Storage (Amorphous/Crystalline) Tautomer->Stable Desiccated, -20°C, Dark

Figure 1: Mechanistic pathways leading to common impurities. Control of moisture, light, and oxygen is required to prevent the red/orange pathways.

Module 3: Troubleshooting & FAQs

Q1: Why has my white powder turned yellow/orange?

Diagnosis: Oxidative Degradation & HBr Release. The yellowing is typically caused by the formation of trace azo-dimers or conjugated degradation products coupled with the release of Hydrogen Bromide (HBr).[2] HBr is autocatalytic; it acidifies the micro-environment, accelerating further hydrolysis.

  • Action: Check pH of a 5% aqueous slurry. If pH < 4, significant degradation has occurred. Recrystallization is required.

Q2: The compound is no longer soluble in DMSO/Methanol. Why?

Diagnosis: Polymorph Change or Dimerization. Long-term storage can lead to "Ostwald ripening" where the compound settles into a thermodynamically stable but kinetically inert crystal lattice (often the strong H-bonded lactam network). Alternatively, oxidative dimerization creates insoluble covalent aggregates.

  • Action: Sonicate at 40°C for 20 minutes. If solids persist, filter and analyze the residue by LC-MS to confirm if it is a dimer (Mass = 2M-2).

Q3: Can I store this at Room Temperature (RT)?

Answer: No. While the MSDS might list "Store at RT" for short-term logistics, long-term storage (>3 months) requires -20°C. At RT, the rate of hydrolysis (if any moisture is present) doubles roughly every 10°C.

  • Standard: Store at -20°C under Argon.

Module 4: Validated Storage & Handling Protocols

Protocol A: Long-Term Storage System

This protocol is designed to maximize shelf-life up to 24 months.

ParameterSpecificationReason
Temperature -20°C (± 5°C)Slows kinetic degradation rates.
Atmosphere Argon or Nitrogen (Blanketed)Prevents oxidative radical formation.
Container Amber Glass Vial + Teflon-lined CapBlocks UV light; prevents plasticizer leaching.
Desiccant Silica Gel Packet (Secondary Container)Scavenges trapped atmospheric moisture.
Protocol B: Purity Assessment (HPLC)

Use this method to validate batch integrity before starting critical experiments.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Pass Criteria:

    • Main Peak Purity > 98%.

    • Impurity A (Des-bromo): RRT ~0.8 (Check Mass M-79).

    • Impurity B (Hydrolysis): RRT ~0.5 (Check Mass M-79+17).

Module 5: Re-Purification Strategy

If your compound has degraded (Purity < 90%), do not discard it immediately. The following recrystallization method is often effective for recovering the parent lactam form.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol/Water (9:1).

  • Filtration: Hot filter to remove insoluble dimers.

  • Crystallization: Allow to cool slowly to RT, then to 4°C. The 5-bromo-4(1H)-pyridazinone tautomer crystallizes efficiently.

  • Wash: Wash filter cake with cold diethyl ether (removes oxidized yellow impurities).

  • Dry: Vacuum dry at 40°C over

    
     for 12 hours.
    

References

  • Tautomerism in Hydroxypyridazines

    • Title: Tautomerism and stability of pyridazin-4-ol deriv
    • Source:Journal of Heterocyclic Chemistry (General Principles).
    • Context: Explains the thermodynamic preference for the lactam (one)
    • Link: (Analogous scaffold data).

  • Safety & Handling of Brominated Heterocycles

    • Title: Safety Data Sheet: 5-Bromouridine (Analogous halogen reactivity).
    • Source: Cayman Chemical.

    • Context: Establishes baseline toxicity and HBr release hazards.
    • Link:

  • Degradation of Halogenated Phenols/Pyridines

    • Title: Degradation of Brominated Organic Compounds.[3]

    • Source:MDPI - Microorganisms.
    • Context: details the mechanism of oxidative dehalogenation and hydrolysis in aqueous environments.
    • Link:

  • General Stability Guidelines

    • Title: Guidelines for stability testing of pharmaceutical products.
    • Source: World Health Organiz
    • Context: Defines "Long term" storage conditions (-20°C vs 2-8°C).
    • Link:

Sources

Validation & Comparative

Comparative Technical Guide: 5-Bromopyridazin-4-ol vs. Chlorinated Pyridazinone Derivatives

[1][2]

Executive Summary & Scaffold Analysis

This compound represents a critical scaffold in medicinal chemistry, primarily serving as a versatile intermediate for constructing complex heterocyclic libraries.[1][2] While chlorinated analogs (e.g., 4,5-dichloro-3(2H)-pyridazinone) are cost-effective commodity chemicals, the bromo-derivatives offer superior reactivity for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), making them indispensable for late-stage functionalization.[1]

Tautomeric Equilibrium

Understanding the tautomerism is vital for predicting reactivity.[2] The "4-ol" designation often masks the dominant solution-phase tautomer.[1][2] In polar solvents (DMSO, MeOH), the oxo-form (pyridazinone) typically predominates over the hydroxy-form, stabilized by intermolecular hydrogen bonding and solvent interactions.

Figure 1: Tautomeric Equilibrium and Reactivity Nodes

TautomerismHydroxyThis compound(Hydroxy Form)Oxo5-Bromo-4(1H)-pyridazinone(Oxo Form - Dominant)Hydroxy->Oxo  Tautomerization (K_eq > 1)  ReactivityReactivity Profile:1. N-Alkylation (N1)2. O-Alkylation (O4)3. Pd-Coupling (C5-Br)Oxo->Reactivity  Determines  

Caption: The equilibrium favors the oxo-form in solution, directing alkylation primarily to N1, while the C5-Br bond remains the primary handle for cross-coupling.

Comparative Analysis: Bromo- vs. Chloro-Pyridazinones[1][2]

The choice between a 5-bromo and a 5-chloro derivative is rarely arbitrary.[1][2] It is a strategic decision based on the required downstream chemistry.[2]

FeatureThis compound Series Chlorinated Analogs (e.g., 4,5-Dichloro) Implication for Drug Design
Precursor Mucobromic AcidMucochloric AcidMucochloric acid is significantly cheaper; Mucobromic acid requires bromination of furfural.[1][2]
C-X Bond Energy ~280 kJ/mol (C-Br)~397 kJ/mol (C-Cl)Br is superior for Pd-catalyzed couplings (lower activation energy for oxidative addition).[1][2]
SNAr Reactivity HighModerateBr is a better leaving group, allowing milder conditions for nucleophilic displacement.[2]
Regioselectivity High (C4 vs C5 differentiation)Moderate to HighThe steric bulk of Br can enhance regiocontrol during nucleophilic attacks at adjacent carbons.
Solubility Lower (Lipophilic)ModerateBromo-derivatives often crystallize more readily, aiding purification without chromatography.[1][2]

Synthetic Pathways & Causality[1]

The synthesis of these scaffolds relies on the condensation of hydrazine with mucohalic acids. The choice of acid dictates the halogenation pattern.

Mechanism of Formation

The reaction proceeds via a condensation-cyclization sequence.[1][2]

  • Condensation: Hydrazine attacks the aldehyde form of the mucohalic acid.[2]

  • Cyclization: The hydrazone intermediate attacks the carboxylic acid (or lactone) carbonyl.[2]

  • Elimination: Loss of water yields the aromatic pyridazinone ring.[1][2]

Figure 2: Synthesis Workflow from Mucohalic Acids

SynthesisMucobromicMucobromic Acid(Starting Material)CondensationStep 1: Condensation(Formation of Hydrazone)Mucobromic->CondensationHydrazineHydrazine Hydrate(Reagent)Hydrazine->CondensationCyclizationStep 2: Cyclization(Acid-Catalyzed Dehydration)Condensation->CyclizationProduct4,5-Dibromopyridazin-3(2H)-one(Primary Scaffold)Cyclization->ProductDerivThis compound(via Selective Hydrolysis/Reduction)Product->Deriv  Regioselective Modification  

Caption: Synthetic route from Mucobromic acid.[1][2][3][4] The 4,5-dibromo scaffold is the common precursor to specific 5-bromo-4-hydroxy derivatives.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromopyridazin-3(2H)-one

This protocol establishes the core scaffold.[1] To obtain the 5-bromo-4-ol derivative specifically, a subsequent selective hydrolysis or reduction is often employed, but the dibromo-oxo species is the standard "entry point" for comparison.[1]

Reagents:

  • Mucobromic acid (1 eq)

  • Hydrazine sulfate (1.1 eq)

  • Water (Solvent)

  • Conc. HCl (Catalyst)

Methodology:

  • Dissolution: Dissolve mucobromic acid in warm water (50°C).

  • Addition: Add hydrazine sulfate slowly to the stirring solution. Causality: Slow addition prevents exotherm-driven decomposition of the hydrazine.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. Validation: The solution will turn from clear to cloudy as the hydrophobic pyridazinone precipitates.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 75-85%[1][2]

    • Appearance: Crystalline white/off-white solid.[1][2]

Protocol B: Comparative Suzuki-Miyaura Coupling

This protocol demonstrates the superiority of the Bromo-scaffold over the Chloro-analog.[1]

Reagents:

  • Substrate: 5-Bromopyridazinone derivative (vs. 5-Chloro analog)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous, 3 eq)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon 3x.[1][2] Integrity Check: Oxygen poisons Pd(0) species; rigorous degassing is non-negotiable.

  • Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction:

    • Bromo-Series: Heat to 80°C for 2-4 hours .[1][2]

    • Chloro-Series: Heat to 80°C for 12-24 hours (often requires 100°C or stronger ligands like XPhos).[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

  • Analysis: Monitor conversion by HPLC/TLC.

    • Result: The 5-bromo derivative typically reaches >95% conversion significantly faster than the 5-chloro derivative due to the weaker C-Br bond (oxidative addition is the rate-limiting step).[1]

Biological Implications & Pharmacophore Utility[1][5]

In drug development, the pyridazinone ring mimics the xanthine structure and acts as a bioisostere for other heterocyclic cores.

  • PDE Inhibition: 4,5-dihydro-pyridazin-3(2H)-ones are classic pharmacophores for Phosphodiesterase III (PDE3) inhibitors (e.g., Pimobendan).[1][2][5] The 5-bromo position allows for the introduction of lipophilic aryl groups that fit into the hydrophobic pocket of the PDE enzyme.

  • Herbicidal Activity: Halogenated pyridazinones (specifically 4-chloro-5-amino derivatives like Pyramin) inhibit Photosystem II.[1][2] The 5-bromo analogs are often tested to modulate lipophilicity (LogP) and soil half-life.[1][2]

  • Fragment-Based Drug Discovery (FBDD): this compound serves as an excellent "fragment" because it possesses:

    • H-bond Donor: NH (or OH in tautomer).[1][2]

    • H-bond Acceptor: Carbonyl O and Pyridazine N.[1][2]

    • Synthetic Vector: The C-Br bond allows rapid expansion of the fragment into chemical space.[2]

References

  • Reactivity of Halogenated Pyridazines

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine and Halogenated Analogs.[1][2]

    • Source: MDPI Molecules.[1][2]

    • URL:[Link]

  • Synthesis from Mucohalic Acids

    • Title: Synthesis of azido derivatives of mucobromic acid and 4,5-dibromopyridazinones.[1]

    • Source: Bulletin of the Chemical Society of Ethiopia.
    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.[1][2]

    • URL:[Link]

  • Biological Activity (PDE Inhibitors)

    • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents.[1][2]

    • Source: NIH / PubMed.[1][2]

    • URL:[Link]

  • Nucleophilic Substitution Comparisons

    • Title: A Qualitative Comparison of the Reactivities of Tetrachlorothiadiazine and Dichloro-dithiazolium Chloride.
    • Source: MDPI.[1][2]

    • URL:[Link]

Cross-Reactivity Profiling of 5-Bromopyridazin-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Reactive" Verdict

5-Bromopyridazin-4-ol (5-BP-4-ol) represents a high-value, high-risk fragment scaffold in early-stage drug discovery. Unlike its carbon-rich isosteres (e.g., pyridinols), 5-BP-4-ol offers a unique hydrogen-bond donor/acceptor motif (D-A-A) critical for kinase hinge binding and PDE active sites. However, its utility is complicated by two dominant cross-reactivity vectors: prototropic tautomerism and electrophilic promiscuity .

The Verdict:

  • Performance: Superior aqueous solubility and ligand efficiency (LE) compared to 3-bromopyridine analogs.

  • Risk: High potential for "false positive" hits in biochemical screens due to covalent modification of cysteine residues (SnAr reactivity of the C5-Bromine).

  • Recommendation: Use as a transient synthetic intermediate or a covalent fragment probe. For non-covalent library screening, the bromine must be substituted early to avoid assay interference.

Chemical & Functional Profile

To understand the cross-reactivity profile of 5-BP-4-ol, one must first deconstruct its dynamic chemical nature. It does not exist as a static single species in physiological media.

The Tautomeric Equilibrium (The "Chameleon" Effect)

In aqueous solution (pH 7.4), 5-BP-4-ol exists predominantly as 5-bromo-4(1H)-pyridazinone (the oxo form). This tautomeric shift alters the hydrogen bonding pattern from a Donor-Acceptor (hydroxyl) to an Acceptor-Donor (amide-like) motif, fundamentally changing how it interacts with protein targets.

  • Oxo-form (Dominant): High polarity, mimics peptide bonds, favorable for kinase hinge regions (e.g., VEGFR-2).

  • Hydroxy-form (Minor): Aromatic character retained, relevant only in non-polar pockets or specific catalytic sites.

Electrophilic Liability

The C5-position, activated by the adjacent electron-deficient nitrogen and the carbonyl (in the oxo form), makes the bromine a good leaving group. This leads to chemical cross-reactivity with nucleophilic amino acid side chains (Cysteine -SH, Lysine -NH2), resulting in irreversible, non-specific binding.

Comparative Profiling: 5-BP-4-ol vs. Alternatives

The following table contrasts 5-BP-4-ol with its structural neighbors to highlight specific performance metrics.

Table 1: Scaffold Performance Matrix

FeatureThis compound 5-Bromopyridin-3-ol (Alternative A)4-Pyridazinone (Non-Halogenated Control)
Primary Tautomer Oxo (Pyridazinone) Hydroxy (Phenol-like)Oxo
Water Solubility High (>5 mM)Moderate (<1 mM)Very High
Ligand Efficiency (LE) 0.45 - 0.50 (High)0.35 - 0.40<0.30 (Low potency)
Cysteine Reactivity High (Risk of covalent adducts) Low (Stable)Negligible
Kinase Selectivity Moderate (Promiscuous Hinge Binder)High (Specific pockets)Low (Weak binder)
Metabolic Stability Low (Oxidative debromination)ModerateHigh
Analysis of Alternatives
  • Vs. Pyridines: 5-BP-4-ol offers better solubility and a more specific H-bond array for enzymes like PDEs and Kinases, but suffers from higher chemical instability.

  • Vs. Non-halogenated Scaffolds: The bromine is essential for potency (halogen bonding or hydrophobic fill) but introduces the toxicity/reactivity liability.

Experimental Protocols for Profiling

To validate the use of 5-BP-4-ol in your library, you must run the following self-validating exclusion workflows.

Protocol A: The "GSH-Trapping" Assay (Chemical Reactivity Check)

Purpose: To quantify the rate of non-specific covalent binding to thiols (simulating off-target Cysteine modification).

  • Preparation: Dissolve 5-BP-4-ol (10 mM in DMSO). Prepare L-Glutathione (GSH) stock (100 mM in water).

  • Incubation: Mix compound (50 µM final) with GSH (5 mM final, 100x excess) in Phosphate Buffer (pH 7.4).

  • Control: Run parallel incubation with 5-Bromopyridin-3-ol (Negative Control) and Iodoacetamide (Positive Control).

  • Detection: Monitor by LC-MS at T=0, 1h, 4h, and 24h.

  • Readout: Look for the [M+306]+ adduct (GSH addition - HBr).

    • Pass Criteria: <5% adduct formation at 4 hours.

    • Fail Criteria: >50% adduct formation (Classifies compound as a PAINS/Covalent false positive).

Protocol B: Tautomer-Specific NMR Profiling

Purpose: To confirm the bioactive species in your assay buffer.

  • Solvent System: Dissolve compound in 90% H2O / 10% D2O (mimics bio-assay) vs. DMSO-d6.

  • Acquisition: 1H-NMR and 15N-HMBC.

  • Analysis:

    • Oxo-form signature: NH signal at ~12-13 ppm; C=O carbon signal at ~160 ppm.

    • Hydroxy-form signature: OH signal (often broad); C-O carbon signal at ~170 ppm.

  • Causality: If the oxo form dominates, design your docking studies using the amide tautomer, not the aromatic enol.

Visualizing the Cross-Reactivity Mechanism

The following diagram illustrates the dual pathways of interaction: the desired pharmacological inhibition (Target A) versus the undesired chemical cross-reactivity (Off-Target B).

G cluster_outcomes Biological Outcomes Compound This compound (Fragment) Enol Enol Form (Aromatic) Compound->Enol DMSO/Organic Keto Keto Form (Pyridazinone) Compound->Keto Aqueous Buffer (pH 7.4) OffTarget Off-Target (Cysteine Proteases) Covalent Modification Compound->OffTarget Nucleophilic Attack (SnAr of Bromine) Target Desired Target (VEGFR2 / PDE4) Non-Covalent Binding Keto->Target H-Bond Donor/Acceptor (High Affinity)

Figure 1: Mechanistic pathway of this compound.[1] Note the divergence between the desired non-covalent binding of the Keto-tautomer and the risk of covalent off-target modification driven by the bromine leaving group.

Target Class Selectivity Data

When the bromine is stabilized or substituted, the pyridazinone scaffold exhibits a distinct selectivity profile.

Table 2: Representative Selectivity Profile (Scaffold Level)

Target ClassInteraction ModeSelectivity RatingNotes
Kinases (e.g., VEGFR-2) Hinge Binder (Type I)High The lactam motif mimics the adenine ring of ATP.
Phosphodiesterases (PDE3/4) Active Site Metal ChelationHigh Pyridazinones are classic PDE inhibitor scaffolds (e.g., Pimobendan).
COX-1/COX-2 Hydrophobic ChannelModerate Requires bulky aryl substitution at N2 to achieve COX-2 selectivity.
Cysteine Proteases Covalent InhibitionLow (Promiscuous) The 5-bromo fragment is often too reactive for these targets without tuning.

References

  • Pyridazine Scaffolds in VEGFR-2 Inhibition: Abdelbaset, M. et al.[2] "Towards Discovery of Novel Scaffold With Potent Antiangiogenic Activity; Design, Synthesis of Pyridazine Based Compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

  • Pyridazinone vs. Pyridinone Tautomerism: Schlegel, H.B. et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.

  • Cysteine Reactivity & Covalent Probes: Weerapana, E. et al. "Reactive-cysteine profiling for drug discovery." Nature Protocols, 2019.

  • Pyridazinones as Privileged Structures (PDE/COX): Sotelo, E. et al.[3] "Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry." Journal of Advanced Biomedical and Pharmaceutical Sciences.

Sources

Navigating the Kinome: A Comparative Guide to Assessing Off-Target Effects of 5-Bromopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, small molecule inhibitors have emerged as powerful tools, with protein kinases being a primary focus.[1][2] The pyridazinone scaffold has garnered significant attention for its versatility in developing potent anticancer agents that target various cellular pathways.[3][4] 5-Bromopyridazin-4-ol, a representative of this promising class, necessitates a thorough evaluation of its selectivity to ensure its efficacy and minimize potential toxicity. This guide provides a comprehensive framework for assessing the off-target effects of this compound, comparing state-of-the-art methodologies and offering insights into experimental design and data interpretation.

For drug development professionals and researchers, understanding a compound's full interaction profile within the cellular environment is paramount. Off-target effects are not merely side notes but can be critical determinants of a drug's therapeutic window, potential for adverse events, or even opportunities for drug repurposing.[5][6] This guide will delve into three gold-standard techniques for off-target profiling: broad-panel kinome scanning, Cellular Thermal Shift Assay (CETSA), and chemical proteomics-based approaches. We will explore the causality behind experimental choices and present detailed protocols to ensure self-validating and reproducible results.

The Imperative of Off-Target Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for many inhibitors.[2][7] This homology creates a significant challenge in designing truly specific inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to unforeseen biological consequences.[8][9] Rigorous off-target profiling is therefore not just a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action.[5][10]

This guide will use this compound as a case study to illustrate the application of these powerful techniques and will draw comparisons with a well-characterized multi-kinase inhibitor, Dasatinib, to provide a practical context for data interpretation.[11]

Comparative Analysis of Off-Target Profiling Methodologies

A multi-pronged approach is often the most effective strategy for a comprehensive assessment of off-target effects. Each technique offers unique advantages and, when used in concert, can provide a holistic view of a compound's selectivity.

Methodology Principle Advantages Limitations
Kinome Scanning (e.g., KINOMEscan®) In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a large panel of kinases.[12][13]- Broad coverage of the kinome.- Quantitative (provides Kd values).- High-throughput and reproducible.[14][15]- In vitro assay, may not fully reflect cellular context.- Does not measure functional inhibition of kinase activity.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[16][17][18]- Confirms target engagement in living cells.- Can be adapted for high-throughput screening.- Reflects the cellular milieu, including ATP concentrations and protein-protein interactions.[19][20]- Indirect measure of binding.- Can be technically challenging to optimize for each target.- Throughput can be lower than in vitro methods.
Chemical Proteomics (e.g., Kinobeads) Affinity chromatography-based method using immobilized kinase inhibitors to capture interacting kinases from cell lysates, followed by mass spectrometry.[21][22][23]- Unbiased identification of protein targets, including non-kinase interactors.- Provides a global view of the compound's interactome in a cellular context.- Can assess selectivity and affinity against endogenously expressed targets.[11][23]- May miss low-abundance kinases.- Non-specific binding to the affinity matrix can be a challenge.- Requires specialized equipment and expertise in mass spectrometry.

Experimental Protocols

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for each key experiment. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Broad-Panel Kinome Scanning

This protocol is based on the principles of the KINOMEscan® platform.[12][14]

Objective: To quantitatively assess the binding affinity of this compound against a large panel of human kinases.

Methodology Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Test Compound (this compound) in DMSO D Incubate Compound with Kinase and Ligand A->D B Kinase Panel (DNA-tagged kinases) B->D C Immobilized Ligand (on solid support) C->D E Competition for Kinase Binding D->E F Quantify Kinase Bound to Solid Support via qPCR E->F G Calculate Percent of Control F->G H Determine Dissociation Constant (Kd) G->H

Caption: KINOMEscan Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM to 10 µM.

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound. Include a DMSO-only control well for each kinase.

  • Incubation: Allow the reaction to equilibrate. This step is crucial for the binding competition to reach a steady state.

  • Washing: Remove unbound components by washing the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR by detecting the attached DNA tag. A lower signal compared to the control indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.[12]

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. For compounds showing significant binding, a dose-response curve is generated to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment.[17][18][20]

Objective: To validate the in-cell target engagement of this compound with its primary and potential off-targets.

Methodology Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells B Treat with this compound or Vehicle (DMSO) A->B C Aliquot Cell Suspensions B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis D->E F Separate Soluble and Precipitated Fractions E->F G Detect Target Protein in Soluble Fraction (e.g., Western Blot) F->G H Generate Melting Curve G->H

Caption: CETSA Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes), followed by cooling.[16]

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[19]

Protocol 3: Chemical Proteomics using Kinobeads

This protocol describes a chemical proteomics approach for identifying kinase targets.[22][23]

Objective: To identify the direct binding partners of this compound in a complex cellular lysate.

Methodology Workflow:

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis A Prepare Cell Lysate B Incubate Lysate with This compound (competitor) A->B C Add Kinobeads (immobilized broad-spectrum inhibitors) B->C D Incubate to Allow Kinase Binding C->D E Wash Beads to Remove Non-specific Binders D->E F Elute and Digest Bound Proteins E->F G Analyze Peptides by LC-MS/MS F->G H Identify and Quantify Proteins G->H

Caption: Kinobeads Workflow.

Step-by-Step Protocol:

  • Cell Lysis: Prepare a native cell lysate to maintain protein complexes and post-translational modifications.

  • Competition Binding: Incubate the lysate with a range of concentrations of free this compound or a DMSO control. This step allows the test compound to bind to its targets.

  • Affinity Capture: Add kinobeads, which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors, to the lysate. The beads will capture kinases that are not already bound by this compound.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of this compound indicates that the compound is binding to that kinase.

Data Presentation and Interpretation

The following tables present hypothetical data for this compound in comparison to Dasatinib to illustrate how the results from these assays can be interpreted.

Table 1: Kinome Scan Selectivity Profile
Kinase This compound Kd (nM) Dasatinib Kd (nM)
Target Kinase X 151
ABL1>10,0000.8
SRC>10,0000.5
LCK5,2001.1
EPHB48,5002.5
c-KIT>10,00012
PDGFRβ9,80028

This hypothetical data suggests that this compound is highly selective for its intended target (Target Kinase X) compared to Dasatinib, which shows potent binding to multiple kinases.

Table 2: CETSA Target Engagement
Target This compound ΔTm (°C) Dasatinib ΔTm (°C)
Target Kinase X +5.2+6.5
ABL1+0.3+7.2
SRC+0.5+6.8

The CETSA data would corroborate the kinome scan findings, showing a significant thermal stabilization of Target Kinase X by this compound, with minimal stabilization of known Dasatinib off-targets, confirming its selectivity in a cellular context.

Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For a promising compound like this compound, a systematic evaluation using a combination of kinome scanning, CETSA, and chemical proteomics provides a robust and multi-faceted understanding of its selectivity profile. By employing these self-validating experimental systems, researchers can confidently advance drug candidates with a clear understanding of their on- and off-target activities, ultimately leading to the development of safer and more effective targeted therapies. The judicious application of these techniques, as outlined in this guide, will empower scientists to navigate the complexity of the kinome and make informed decisions in their drug development endeavors.

References

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. [Link]

  • Sharma, P., & Kumar, V. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie, 355(11), 2200229. [Link]

  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lomenick, B., et al. (2009). Proteomic profiling of protein kinase inhibitor targets by mass spectrometry. Methods in Molecular Biology, 564, 221-231. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1435-1463. [Link]

  • Lin, H. Y., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(559), eabc3471. [Link]

  • Patricelli, M. P., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Molecular & Cellular Proteomics, 10(4), M110.006342. [Link]

  • Wu, P., et al. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Trends in Pharmacological Sciences, 35(12), 623-633. [Link]

  • DiscoverX Corporation. (2016). KINOMEscan® Kinase Profiling Platform. [Link]

  • Chahrour, O., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 10, 1089938. [Link]

  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 10(5), 2155-2165. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(10), 2842-2851. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. [Link]

Sources

Orthogonal Validation of 5-Bromopyridazin-4-ol as a D-Amino Acid Oxidase (DAAO) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Validation of 5-Bromopyridazin-4-ol's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the Scaffold

In the landscape of neuropsychiatric drug discovery, This compound (CAS: 66346-91-0) represents a critical chemical probe within the pyridazinone/pyridazinol class. While its 5-chloro analog is widely recognized as a standard inhibitor of D-Amino Acid Oxidase (DAAO) , the 5-bromo variant offers unique utility for exploring halogen bonding interactions within the DAAO active site and serving as a fragment lead for Schizophrenia therapeutics.

This guide provides a rigorous, orthogonal validation framework to verify the biological activity of this compound. By triangulating data from biochemical, biophysical, and cellular assays, researchers can distinguish true pharmacological inhibition from assay artifacts—a common pitfall in high-throughput screening.

Mechanistic Grounding: The DAAO Pathway

To validate this compound, one must understand the causality of the target. DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2][3] In Schizophrenia, NMDAR hypofunction is a hallmark pathology; thus, inhibiting DAAO raises synaptic D-Serine levels, restoring NMDAR activity.[3]

Biological Pathway Diagram

The following diagram illustrates the mechanism of action and the intervention point for this compound.

DAAO_Pathway cluster_outcome Therapeutic Outcome DAAO DAAO Enzyme (Target) Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Degrades D-Serine D_Serine D-Serine (Co-Agonist) D_Serine->DAAO Substrate for NMDAR NMDA Receptor (Synaptic Plasticity) D_Serine->NMDAR Activates Cognition Improved Cognitive Function NMDAR->Cognition Restored Function Inhibitor This compound Inhibitor->DAAO Inhibits (Stabilizes D-Serine)

Caption: Mechanism of Action: this compound inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated signaling.[2][3]

Orthogonal Validation Protocols

A single assay is insufficient for robust validation. We employ a "Triad of Evidence" approach:

  • Biochemical: Measures enzymatic turnover (Amplex Red).

  • Biophysical: Measures direct binding (SPR).

  • Cellular: Measures functional consequence (Intracellular D-Serine).

Protocol A: Biochemical Validation (Amplex Red Coupled Assay)

Objective: Quantify the inhibition of DAAO enzymatic activity by monitoring H₂O₂ production. Rationale: This assay is sensitive and widely accepted but prone to false positives if the compound interferes with peroxidase (HRP).

Step-by-Step Methodology:

  • Reagent Prep: Prepare Human DAAO (0.2 µg/mL) in 50 mM sodium pyrophosphate buffer (pH 8.3).

  • Compound Dosing: Serially dilute this compound in DMSO (10-point dose-response, 100 µM top concentration). Maintain final DMSO < 1%.

  • Incubation: Incubate enzyme + inhibitor for 15 mins at 25°C to allow equilibrium binding.

  • Substrate Addition: Add substrate mix: 40 mM D-Serine + 0.5 U/mL HRP + 50 µM Amplex Red.

  • Detection: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.

  • Control: Run a "counter-screen" without DAAO but with added H₂O₂ to ensure the 5-bromo compound does not inhibit HRP directly (a common artifact).

Protocol B: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Confirm direct physical binding to the DAAO active site. Rationale: SPR eliminates assay interference (fluorescence quenching/redox cycling) and provides kinetic data (


, 

).

Step-by-Step Methodology:

  • Immobilization: Immobilize biotinylated DAAO onto a Streptavidin (SA) sensor chip to a level of ~3000 RU.

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) with 1% DMSO to match compound solvent.

  • Injection: Inject this compound at 5 concentrations (e.g., 0.1 µM to 10 µM) for 60s association, followed by 120s dissociation.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Success Criteria: A clear, dose-dependent "square wave" (fast on/off) typical of fragment-like inhibitors, with a

    
     correlating to the biochemical 
    
    
    
    .
Protocol C: Cellular Target Engagement (U87 Glioblastoma Cells)

Objective: Verify membrane permeability and intracellular target inhibition. Rationale: Biochemical potency does not guarantee cellular activity. U87 cells express endogenous DAAO.

Step-by-Step Methodology:

  • Culture: Seed U87 cells (10^5 cells/well) in DMEM.

  • Treatment: Treat with this compound (10 µM and 50 µM) for 4 hours.

  • Extraction: Wash cells with PBS, lyse with methanol, and collect supernatant.

  • Quantification: Measure D-Serine levels using HPLC with fluorescence detection (OPA derivatization) or a specific enzymatic kit.

  • Data Output: Calculate the % increase in intracellular D-Serine relative to DMSO control.

Comparison Guide: this compound vs. Alternatives

This table benchmarks the 5-bromo compound against the industry standard (5-chloro) and a clinical reference (Sodium Benzoate).

FeatureThis compound 5-Chloropyridazin-4-ol Sodium Benzoate
Role Probe / Fragment Hit Standard Reference Clinical Control
Primary Target DAAO (Active Site)DAAO (Active Site)DAAO (Weak Competitive)
Binding Mode Halogen Bond (Br···O/N)Halogen Bond (Cl···O/N)Electrostatic / H-bond
Potency (Est. IC50) Low µM range (1–10 µM)Low µM range (0.5–5 µM)High µM / mM range
Solubility Moderate (Lipophilic shift)HighVery High
Assay Utility Validating steric toleranceCalibrating assay sensitivityPositive control for weak binders
Key Advantage Explores "Br-scan" SAR; heavier atom facilitates X-ray crystallography phasing.Established literature baseline.Cheap, non-toxic, clinically relevant.

Validation Workflow Diagram

The following flowchart guides the researcher through the decision-making process for validating this compound.

Validation_Flow Start Start: this compound Biochem 1. Amplex Red Assay (Biochemical) Start->Biochem Decision Is IC50 < 10 µM? Biochem->Decision Counter Counter Screen: HRP Inhibition Check Biophys 2. SPR / TSA (Biophysical) Counter->Biophys Pass (No HRP inhibition) Cell 3. Cellular D-Serine (Functional) Biophys->Cell Binding Confirmed Validated VALIDATED LEAD Cell->Validated Activity Confirmed Decision->Counter Yes Stop Discard / Re-synthesize Decision->Stop No (Inactive)

Caption: Orthogonal Validation Workflow: A step-by-step decision tree to filter out false positives and confirm biological activity.

Expert Insights & Causality

As an application scientist, I emphasize that This compound is rarely the final drug ; it is a tool .

  • Why the Bromo-substituent? The bromine atom is significantly larger (Van der Waals radius ~1.85 Å) than chlorine (~1.75 Å) or hydrogen. If this compound retains potency similar to the 5-chloro analog, it proves the DAAO active site has a specific hydrophobic pocket capable of accommodating larger halogens. This "Steric Probe" data is invaluable for Fragment-Based Drug Discovery (FBDD).

  • The Tautomerism Factor: Note that pyridazin-4-ols exist in equilibrium with their pyridazin-4-one tautomers. Ensure your docking simulations account for the 4-one form, which is often the bioactive species binding to the flavin cofactor environment.

References

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][4] Current Pharmaceutical Design.

  • Smith, S. M., et al. (2009). "The effects of a potent D-amino acid oxidase inhibitor on D-serine levels in the rat." Journal of Pharmacology and Experimental Therapeutics.

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors."[1][2][4][5][6] Current Pharmaceutical Design.

  • BLDpharm. (n.d.). "Product Information: this compound." BLDpharm Catalog.

  • Hopkins, A. L., et al. (2014). "Ligand efficiency indices for drug discovery." Drug Discovery Today.

Sources

Safety Operating Guide

Introduction: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromopyridazin-4-ol Proper Disposal Procedures

Proper disposal of halogenated heterocyclic compounds like This compound is a critical operational requirement in drug discovery and organic synthesis laboratories. Unlike simple organic solvents, brominated pyridazines present specific challenges regarding thermal stability, potential toxicity, and environmental persistence.

This guide provides a scientifically grounded, step-by-step protocol for the disposal of this compound. It is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) regulations and minimize the risk of exposure or environmental release.

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity to ensure the correct waste stream is selected.

Parameter Data
Chemical Name This compound
Synonyms 5-bromo-4-hydroxypyridazine; 5-bromo-4(1H)-pyridazinone
CAS Number 1784428-43-8
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol; Slightly soluble in water.
GHS Hazard Classification (Inferred/Standard for Class)

Treat as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) from your supplier.

  • H302/H301: Harmful/Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Waste Code (RCRA): Not P- or U-listed specifically, but regulated as a Halogenated Organic Waste .

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for segregating this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquors, Rinsates) StateCheck->LiquidWaste Solution/Suspension SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer HalogenCheck Confirm Solvent Composition LiquidWaste->HalogenCheck HaloLiquid Stream: Halogenated Organic (Contains Halogens > 1000 ppm) HalogenCheck->HaloLiquid Contains DCM, Chloroform, or High Conc. Product NonHaloLiquid Stream: Non-Halogenated (ONLY if <1% Halogen content) HalogenCheck->NonHaloLiquid Trace Product in Ethanol/Water (Rare) Incineration Final Disposal: High-Temp Incineration SolidContainer->Incineration HaloLiquid->Incineration NonHaloLiquid->Incineration Segregated Stream

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation (The "Halogen Rule")

Scientific Rationale: Halogenated compounds must be separated from non-halogenated solvents because they require higher incineration temperatures to prevent the formation of dioxins and to manage corrosive acid gases (HBr) via scrubbers.

  • Solids: Collect pure this compound, contaminated weighing boats, and heavily soiled gloves in a dedicated solid waste container.

  • Liquids: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), the waste must be classified as Halogenated Organic Waste due to the bromine atom on the pyridazine ring. Do not mix with general non-halogenated solvents (e.g., Acetone, Ethanol) unless your facility's specific protocols allow for "commingled" waste (rare).

Step 2: Packaging Requirements
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use a standard safety waste container (carboy) compatible with the solvent (usually HDPE or fluorinated plastic).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 3: Labeling (Critical for Safety)

Every container must have a hazardous waste label attached before the first drop of waste is added.

  • Contents: Clearly write "this compound" (do not use abbreviations or chemical formulas alone).

  • Hazards: Check the boxes for "Toxic" and "Irritant" .

Step 4: Deactivation (Not Recommended)
  • Do NOT attempt to chemically neutralize this compound (e.g., via oxidation) in the lab. The formation of brominated byproducts can be unpredictable and more toxic than the parent compound.

  • Protocol: Rely on high-temperature incineration by a licensed hazardous waste contractor.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent contamination.

Scenario Immediate Action Cleanup Protocol
Solid Spill Evacuate immediate area if dust is airborne.1. Wear N95/P100 respirator, goggles, and double nitrile gloves.2. Cover spill with damp paper towels to suppress dust.3. Scoop into a waste container. Do not dry sweep.
Liquid Spill Ventilate the area.1. Absorb with vermiculite, sand, or commercial spill pads.2. Place saturated absorbents into a sealed bag/container.3. Label as "Hazardous Waste (Spill Debris)".
Skin Contact Remove contaminated clothing.Wash skin thoroughly with soap and water for 15 minutes. Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA) . (2024).[1] Hazardous Waste Generators: Segregation and Management. Retrieved from [Link]

  • PubChem . (2024).[2][3] Compound Summary: Brominated Pyridazines. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling for 5-Bromopyridazin-4-ol CAS: 1784428-43-8 Synonyms: 5-Bromo-4-hydroxypyridazine; 4-Pyridazinol, 5-bromo-[1]

Executive Summary: The "Invisible" Hazard

As researchers, we often treat intermediate building blocks like This compound as generic "white powders."[1][2] This is a critical error. This compound is a halogenated nitrogen heterocycle capable of tautomerization (existing in equilibrium with 5-bromopyridazin-4(1H)-one).[1][2]

Why this matters: The tautomeric nature implies potential for hydrogen bonding interactions with biological targets (e.g., kinases), suggesting it should be treated as a bioactive agent rather than inert debris.[1] Furthermore, the bromine substituent enhances lipophilicity, increasing the risk of dermal absorption compared to its non-halogenated parent.[1][2]

The Directive: In the absence of extensive toxicological data for this specific CAS (1784428-43-8), we apply the Precautionary Principle , utilizing "Read-Across" data from structural analogs (e.g., 5-bromo-2-hydroxypyridine) to establish a safety baseline.

Risk Assessment & Hazard Identification (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous halogenated hydroxypyridazines.[1]

Hazard ClassGHS Classification (Predicted)H-CodeOperational Implication
Acute Toxicity Category 4 (Oral)H302 Harmful if swallowed.[1][2] Do not eat/drink in the lab. Wash hands immediately after doffing gloves.[1][2]
Skin Irritation Category 2H315 Causes skin irritation.[1][2][3] Direct contact may cause dermatitis or sensitization.[1]
Eye Irritation Category 2AH319 Causes serious eye irritation.[1][2][4] Dust is abrasive and chemically reactive to corneal tissue.[1][2]
STOT-SE Category 3H335 May cause respiratory irritation.[1][2][4][5] Inhalation of dust is the primary exposure vector.

The PPE Matrix: A Self-Validating System

Do not rely on generic safety advice. Use this matrix to select equipment based on the state of the chemical.[1][2]

A. Hand Protection (Glove Selection)

Logic: this compound is often dissolved in polar aprotic solvents (DMSO, DMF) for reactions.[1] Nitrile degrades rapidly in DMF.

StatePrimary GloveSecondary LayerValidation Check
Solid (Powder) Nitrile (Min 0.11 mm / 5 mil)None requiredCheck for punctures before use.[1]
Solution (DCM/Chloroform) PVA or Laminate (Silver Shield)Nitrile (Outer)Stop: Standard nitrile is permeable to halogenated solvents <5 mins.[1]
Solution (DMSO/DMF) Butyl Rubber or Double NitrileNitrile (Outer)Change outer glove immediately upon splash.[1]
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

    • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges.[1][2] Note: N95 masks are insufficient for prolonged handling of fine heterocyclic dusts.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Safety glasses with side shields are only acceptable if working strictly inside a closed fume hood sash.[1][2]

  • Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron if handling >10g.[1]

Operational Protocol: The "Zero-Exposure" Workflow

Step 1: Weighing & Transfer (The Critical Zone)

Static electricity is the enemy.[1][2] Heterocyclic powders are often "fluffy" and electrostatic.[1][2]

  • Preparation: Place the balance inside the fume hood.[1] If this is impossible, use a powder containment hood .[1][2]

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat before adding the solid.[1]

  • The "Sandwich" Method:

    • Tare the weighing boat.[1][2]

    • Add this compound.[1][6]

    • Cover the boat with a larger weigh boat or parafilm before moving it out of the hood (if balance is external).[1][2]

Step 2: Solubilization & Reaction
  • Solvent Choice: This compound is likely sparingly soluble in non-polar solvents.[1][2] Use DMSO or DMF.

  • Addition: Add solvent slowly to the solid to prevent aerosolization of dry powder.[1][2]

  • Temperature: If heating is required, ensure the system is closed (condenser + nitrogen balloon) to prevent vapor release.[1]

Step 3: Decontamination[1][2]
  • Surface Wipe: Wipe balance and hood surface with a wet paper towel (water/surfactant) first, then follow with ethanol.[1]

    • Why? Ethanol can fixate certain proteins, but more importantly, dry wiping disperses dust.[1][2] Wet wiping captures it.[1][2]

Visualizing the Safety Logic

Figure 1: Hierarchy of Defense

This diagram illustrates the decision flow for handling this compound, prioritizing engineering controls over PPE.[1][2]

SafetyLogic Hazard Hazard: this compound (Irritant/Bioactive) Control Engineering Control: Fume Hood Hazard->Control Primary Defense PPE PPE Barrier: Nitrile/Goggles Control->PPE Secondary Defense Exposure Exposure Event Control->Exposure Failure Process Safe Handling: Wet Wiping/Static Control PPE->Process Operational Protocol PPE->Exposure Failure

Caption: The "Swiss Cheese" model of safety. PPE is the final barrier, not the first.[1]

Emergency Response & Disposal

Spill Response Decision Tree

If a spill occurs, pause and assess the state of the material.

SpillResponse Spill Spill Detected State Determine State Spill->State Solid Solid Powder State->Solid Liquid Solution (Solvent) State->Liquid ActionSolid 1. Dampen with wet paper towel 2. Scoop into bag 3. Wipe area Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Do NOT use paper towels (evaporation) 3. Place in sealed jar Liquid->ActionLiquid

Caption: Protocol differs by physical state to prevent aerosolization (solids) or evaporation (liquids).

Disposal Protocol
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Labeling: Clearly tag as "Contains Brominated Heterocycle."

  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as this may liberate toxic bromine gas.[1][2]

References

  • ChemicalBook. this compound (CAS 1784428-43-8) Properties and Identity. Retrieved from

  • PubChem. 5-Bromo-2-hydroxypyridine (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved from [1][2]

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-hydroxypyridine (Read-Across Data). Retrieved from [2]

  • BLD Pharm. Product Safety: 5-Bromopyrimidin-4-ol (Structural Analog).[1] Retrieved from [1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridazin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Bromopyridazin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.